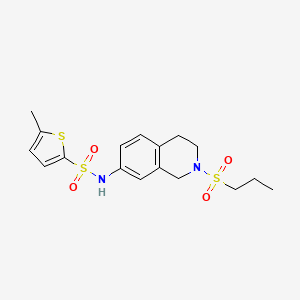
5-methyl-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-methyl-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C17H22N2O4S3 and its molecular weight is 414.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-Methyl-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial activity, cytotoxic effects, and molecular interactions.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Molecular Formula: C₁₅H₁₈N₂O₄S₂
- Molecular Weight: 358.44 g/mol
- IUPAC Name: this compound
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various derivatives of tetrahydroisoquinoline compounds. Notably, certain derivatives exhibited significant inhibitory effects against various bacterial strains. For instance:
- Minimum Inhibitory Concentration (MIC): Some derivatives demonstrated MIC values as low as 0.21 μM against Pseudomonas aeruginosa and Escherichia coli .
The compound's activity was assessed against both Gram-positive and Gram-negative bacteria, with notable efficacy against:
| Microorganism | Activity |
|---|---|
| Pseudomonas aeruginosa | High potency (MIC = 0.21 μM) |
| Escherichia coli | High potency (MIC = 0.21 μM) |
| Micrococcus luteus | Selective action |
| Candida spp. | Moderate antifungal activity |
Cytotoxicity Studies
The cytotoxic effects of the compound were evaluated using the MTT assay on human keratinocyte (HaCat) and mouse fibroblast (Balb/c 3T3) cell lines. Results indicated that:
- The compound exhibited low cytotoxicity at therapeutic concentrations.
- Promising selectivity indices suggest potential for further development in therapeutic applications.
Molecular Docking Studies
Molecular docking studies provided insights into the binding interactions of the compound with target proteins critical for bacterial survival:
- Target Proteins: MurD and DNA gyrase.
- Binding Energies: The compound showed favorable binding energies comparable to established antibiotics like ciprofloxacin.
Key interactions included:
| Interaction Type | Amino Acid Residues |
|---|---|
| Hydrogen Bonds | SER1084, ASP437, GLY459 |
| Pi-Pi Stacking | Between phenyl and nucleotide bases |
| Pi-Alkyl Interactions | With ARG458 and DG9 |
These interactions suggest that the compound can effectively inhibit bacterial growth by disrupting critical enzymatic functions.
Case Studies
A case study involving the synthesis and biological evaluation of related compounds highlighted the importance of structural modifications in enhancing biological activity. The study found that specific substitutions on the tetrahydroisoquinoline core significantly influenced antimicrobial potency and selectivity .
属性
IUPAC Name |
5-methyl-N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4S3/c1-3-10-25(20,21)19-9-8-14-5-6-16(11-15(14)12-19)18-26(22,23)17-7-4-13(2)24-17/h4-7,11,18H,3,8-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLAXCWQYAUHERM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CC=C(S3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














